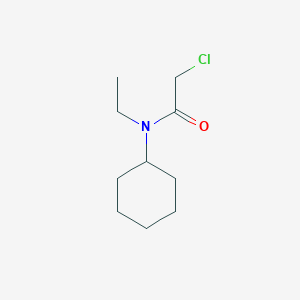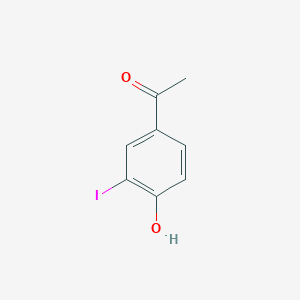
1-(4-羟基-3-碘苯基)乙酮
描述
1-(4-Hydroxy-3-iodophenyl)ethanone, also known as 2-Iodo-4-acetylphenol, 4′-hydroxy-3′-iodoacetophenone, or 3-Iodo-4-hydroxyacetophenone, is a chemical compound with the molecular formula C8H7IO2 . It has a molecular weight of 262.04 .
Chemical Reactions Analysis
1-(4-Hydroxy-3-iodophenyl)ethanone can be used as a reactant in the preparation of cyclopentene fused benzofurans and indoles via Pd-catalyzed tandem ring opening-ring closing reaction with diazabicyclic alkenes . It can also be used in the highly regioselective synthesis of spirocyclic compounds by a palladium-catalyzed intermolecular tandem reaction .Physical And Chemical Properties Analysis
1-(4-Hydroxy-3-iodophenyl)ethanone is a powder with a melting point of 155-160 °C . Other physical and chemical properties such as boiling point, density, and refractive index are not provided in the search results .科学研究应用
1. Synthesis of Cyclopentene Fused Benzofurans and Indoles This compound serves as a reactant in the preparation of cyclopentene fused benzofurans and indoles through a palladium-catalyzed tandem ring opening-ring closing reaction with diazabicyclic alkenes .
Regioselective Synthesis of Spirocyclic Compounds
It is used in a highly regioselective synthesis process of spirocyclic compounds by a palladium-catalyzed intermolecular tandem reaction .
Synthesis of Indene Derivatives
“1-(4-Hydroxy-3-iodophenyl)ethanone” is involved in the regioselective synthesis of indene derivatives via Pd/C-catalyzed cyclization reaction in air .
Preparation of Carbazoles
The compound is used in the preparation of carbazoles via cross-coupling with silylaryl triflates followed by palladium-catalyzed cyclization .
Antimicrobial Activity
Derivatives of this compound have been synthesized and characterized for their potential antimicrobial activity, indicating its application in pharmaceutical and medicinal chemistry .
安全和危害
While specific safety and hazard information for 1-(4-Hydroxy-3-iodophenyl)ethanone is not available, it is generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray of chemical compounds. It is also advised to wash face, hands, and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area and wear protective gloves/protective clothing/eye protection/face protection .
作用机制
Mode of Action
It is known to be a reactant in the preparation of various compounds via palladium-catalyzed reactions .
Biochemical Pathways
It is known to participate in the synthesis of cyclopentene fused benzofurans and indoles, spirocyclic compounds, indene derivatives, carbazoles, heteropolycyclic compounds, disubstituted coumarins, arylalkynes, benzofurans, and indoles .
Result of Action
属性
IUPAC Name |
1-(4-hydroxy-3-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRAJHOOMLHHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359985 | |
| Record name | 1-(4-hydroxy-3-iodophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62615-24-1 | |
| Record name | 1-(4-hydroxy-3-iodophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62615-24-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


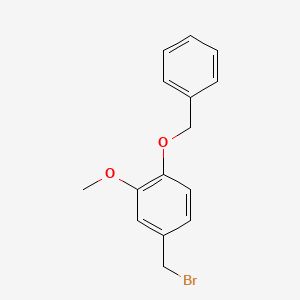
![1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1607483.png)
![6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1607484.png)
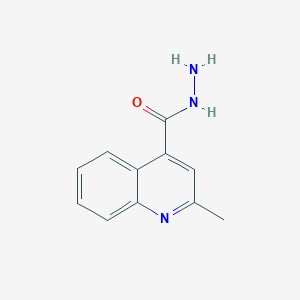
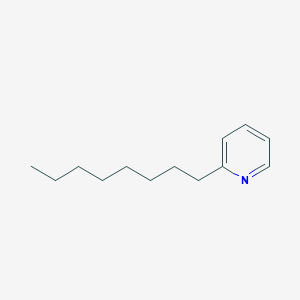
![2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine](/img/structure/B1607489.png)



